Benzoquinonium is a chemical compound derived from 1,4-benzoquinone, which has the molecular formula . It is classified as a skeletal muscle relaxant and a ganglion-blocking agent. In its pure form, benzoquinonium appears as bright-yellow crystals and possesses a distinctive irritating odor reminiscent of chlorine or bleach. The compound is notable for its multifunctional properties, exhibiting characteristics of ketones, oxidants, and alkenes, which allows it to engage in various
Benzoquinonium stands out due to its unique combination of muscle relaxant properties and its role as a precursor for various organic reactions. Its electrophilic nature also differentiates it from other quinones that may not exhibit such pronounced biological activities or applications.
Benzoquinonium exhibits significant biological activity. It is known for its role as a skeletal muscle relaxant and has been implicated in various pharmacological applications. The compound can also act as a potent electrophilic contact allergen, capable of haptenating proteins through mechanisms such as Michael addition. This reactivity suggests potential allergenic properties, particularly in sensitized individuals . Furthermore, benzoquinonium's derivatives have demonstrated antimicrobial and antitumor effects, indicating its relevance in medicinal chemistry .
The synthesis of benzoquinonium typically involves the oxidation of hydroquinone. Several methods are employed:
Benzoquinonium finds diverse applications across various fields:
Studies on benzoquinonium have revealed its interactions with biological macromolecules. For instance, it can bind covalently to thiol groups on proteins via electrophilic mechanisms. Research has shown that substituents on the benzoquinone ring influence its reactivity towards nucleophiles like nitrobenzenethiol. The binding kinetics indicate that the presence of electron-withdrawing groups enhances reactivity, potentially leading to increased allergenic potency .
Benzoquinonium shares structural similarities with several other compounds within the quinone family. Here are some comparable compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
1,4-Benzoquinone | Quinone | Strong oxidizing agent; used in organic synthesis |
2-Methyl-1,4-benzoquinone | Methylated Quinone | Increased stability; used in various
XLogP3 5.7
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 546.39337685 g/mol
Monoisotopic Mass 546.39337685 g/mol
Heavy Atom Count 40
UNII
T91WJ82JOZ
Related CAS
311-09-1 (di-Chloride)
Other CAS
9025-57-4
Wikipedia
Benzoquinonium
General Manufacturing Information
Endo-1,4-.beta.-xylanase: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates
Modify: 2023-07-20
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